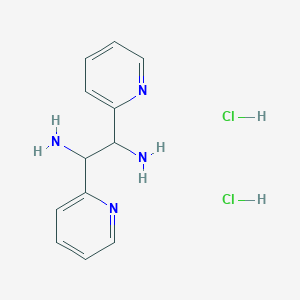
(R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride is a chiral diamine compound that features two pyridyl groups attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with a chiral diamine under controlled conditions. One common method involves the condensation of 2-pyridinecarboxaldehyde with (R,R)-1,2-diaminocyclohexane in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridyl derivatives.
Substitution: The pyridyl groups can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl N-oxides, while reduction can produce various reduced pyridyl derivatives. Substitution reactions can lead to the formation of new pyridyl-substituted compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are useful in catalysis and materials science.
Biology
The compound has potential applications in biological research, particularly in the study of metal ion interactions with biological molecules. Its ability to form stable complexes with metal ions makes it a valuable tool for investigating metalloproteins and metalloenzymes.
Medicine
In medicine, the compound’s metal-binding properties are explored for therapeutic applications, such as in the design of metal-based drugs and diagnostic agents.
Industry
In industry, this compound is used in the development of catalysts for various chemical processes, including asymmetric synthesis and polymerization reactions .
Wirkmechanismus
The mechanism by which (R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride exerts its effects is primarily through its ability to coordinate with metal ions. The pyridyl groups and the diamine backbone provide multiple coordination sites, allowing the compound to form stable chelates with metal ions. These metal complexes can then participate in various catalytic and biological processes, influencing reaction pathways and molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S,S)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride: The enantiomer of the compound, which has similar properties but different chiral configuration.
1,2-Di(2-pyridyl)ethane: A related compound lacking the diamine functionality.
2,2’-Bipyridine: A commonly used bidentate ligand with two pyridyl groups.
Uniqueness
(R,R)-1,2-Di(2-pyridyl)-1,2-ethanediamine dihydrochloride is unique due to its chiral nature and the presence of both pyridyl and diamine groups. This combination allows for versatile coordination chemistry and the formation of chiral metal complexes, which are valuable in asymmetric catalysis and other applications .
Eigenschaften
Molekularformel |
C12H16Cl2N4 |
|---|---|
Molekulargewicht |
287.19 g/mol |
IUPAC-Name |
1,2-dipyridin-2-ylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H14N4.2ClH/c13-11(9-5-1-3-7-15-9)12(14)10-6-2-4-8-16-10;;/h1-8,11-12H,13-14H2;2*1H |
InChI-Schlüssel |
PLICWJFSNALNJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(C(C2=CC=CC=N2)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)

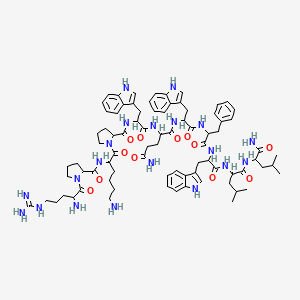
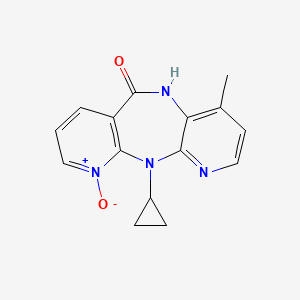
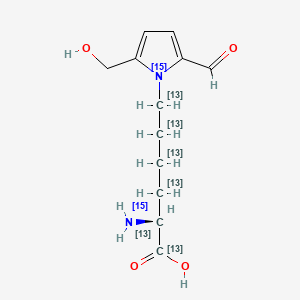
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
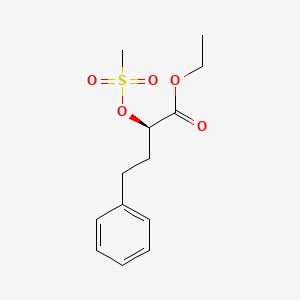
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
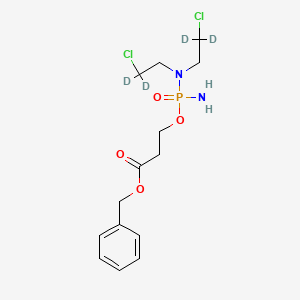
![4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13444979.png)
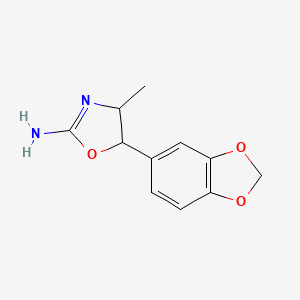
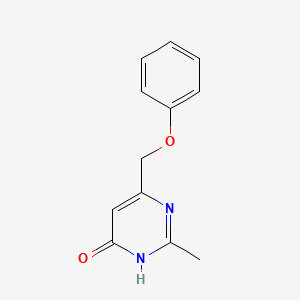
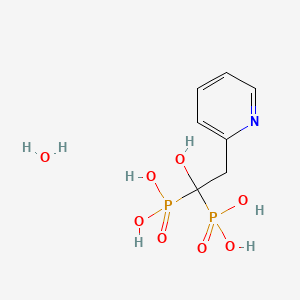
![2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone](/img/structure/B13445006.png)
